molecular formula C16H21N5O3S B7776289 [(E)-N'-(N'-benzylcarbamimidoyl)carbamimidoyl]azanium;4-methylbenzenesulfonate

[(E)-N'-(N'-benzylcarbamimidoyl)carbamimidoyl]azanium;4-methylbenzenesulfonate

Cat. No.: B7776289
M. Wt: 363.4 g/mol
InChI Key: XNDCKUCHOGFTDS-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of (n’-benzylcarbamimidamido)(imino)methanaminium involves several steps. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents to achieve C-H alkylation. This method is efficient and yields high purity products .

Chemical Reactions Analysis

(n’-benzylcarbamimidamido)(imino)methanaminium undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines.

Scientific Research Applications

(n’-benzylcarbamimidamido)(imino)methanaminium has several scientific research applications:

Mechanism of Action

The mechanism of action of (n’-benzylcarbamimidamido)(imino)methanaminium involves its interaction with specific molecular targets. It binds to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

(n’-benzylcarbamimidamido)(imino)methanaminium can be compared with other similar compounds, such as:

These compounds share some similarities in their chemical structure and applications but differ in their specific uses and mechanisms of action.

Properties

IUPAC Name

[(E)-N'-(N'-benzylcarbamimidoyl)carbamimidoyl]azanium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5.C7H8O3S/c10-8(11)14-9(12)13-6-7-4-2-1-3-5-7;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6H2,(H6,10,11,12,13,14);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDCKUCHOGFTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)CN=C(N)N=C([NH3+])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)CN=C(N)/N=C(/[NH3+])\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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